Xylosucrose

描述

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHSZUFKNRFCT-OPNUYLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965468 | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-66-3 | |

| Record name | Xylosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Xylosucrose

This technical guide provides a comprehensive overview of the known chemical properties of Xylosucrose (β-D-Fructofuranosyl α-D-Xylopyranoside). The information is compiled for professionals in research, and drug development, presenting data in a structured format with detailed experimental methodologies and visual diagrams to facilitate understanding and application.

General Chemical and Physical Properties

Xylosucrose is a disaccharide composed of D-xylose and D-fructose linked by a glycosidic bond. It is recognized for its potential as a low-calorie sugar substitute and its prebiotic properties.[1] Its unique structure contributes to its chemical characteristics and potential applications in the food and pharmaceutical industries.[1]

General Information

| Property | Value | Source(s) |

| CAS Number | 512-66-3 | [1][2] |

| IUPAC Name | β-D-Fructofuranosyl α-D-xylopyranoside | [2] |

| Synonyms | Xylosucrose | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥ 98% (by HPLC) |

Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₁₀ | |

| Molecular Weight | 312.27 g/mol | |

| Exact Mass | 312.1056 | |

| Elemental Analysis | C: 42.31%, H: 6.46%, O: 51.23% |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 112-116 °C | |

| Optical Rotation | [α]²⁰/D = +53° to +57° (c=1 in H₂O) | |

| Solubility | Soluble in DMSO. Inferred to be soluble in water and slightly soluble in ethanol. | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

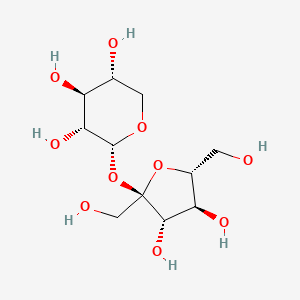

Molecular Structure

Xylosucrose consists of a D-xylopyranose ring linked to a D-fructofuranose ring. The anomeric carbon of xylose is linked to the anomeric carbon of fructose.

Caption: Molecular structure of Xylosucrose.

Chemical Stability

Reactivity and Synthesis

Hydrolysis

Xylosucrose can be hydrolyzed, typically through enzymatic action, to yield its constituent monosaccharides, xylose and fructose. This reaction is catalyzed by enzymes such as α-xylosidases.

Enzymatic Synthesis

The synthesis of Xylosucrose is often achieved through enzymatic reactions, specifically through the transxylosidic activity of certain enzymes. For example, the α-xylosidase from the archaeon Sulfolobus solfataricus can catalyze the transfer of a xylose unit to a fructose molecule.

Experimental Protocols

Enzymatic Synthesis of Xylosucrose

This protocol is adapted from general procedures for the enzymatic synthesis of oligosaccharides.

Objective: To synthesize Xylosucrose from a xylose donor and a fructose acceptor using a suitable transxylosidase.

Materials:

-

Xylose donor (e.g., a xylopyranoside)

-

Fructose acceptor

-

Transxylosidase (e.g., from Sulfolobus solfataricus)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)

-

Deionized water

-

Reaction vessel (e.g., temperature-controlled shaker)

-

Quenching solution (e.g., by boiling or addition of a denaturing agent)

Procedure:

-

Prepare a reaction mixture containing the xylose donor and fructose acceptor in the appropriate molar ratio in the reaction buffer.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the transxylosidase to the mixture.

-

Incubate the reaction for a predetermined time course (e.g., 24-48 hours) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a quenching solution.

-

Proceed with purification of the synthesized Xylosucrose.

Purification of Xylosucrose

Objective: To purify Xylosucrose from the reaction mixture containing unreacted substrates, byproducts, and the enzyme.

Materials:

-

Crude reaction mixture containing Xylosucrose

-

Activated charcoal

-

Ethanol (for elution)

-

Size-exclusion chromatography column

-

HPLC system with a suitable column (e.g., an amino-based column)

-

Rotary evaporator

Procedure:

-

Enzyme Removal: Centrifuge the terminated reaction mixture to pellet the denatured enzyme. Collect the supernatant.

-

Removal of Monosaccharides: The supernatant can be treated with activated charcoal to adsorb unreacted monosaccharides. The oligosaccharides, including Xylosucrose, can then be eluted with an ethanol gradient.

-

Chromatographic Purification: Further purify the Xylosucrose using size-exclusion chromatography to separate based on size, followed by preparative HPLC for high-purity fractions.

-

Concentration: Concentrate the purified fractions containing Xylosucrose using a rotary evaporator.

-

Purity Analysis: Assess the purity of the final product using analytical HPLC.

Structural Characterization - A General Approach

Objective: To confirm the chemical structure of the purified Xylosucrose.

Methods:

-

Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it matches the theoretical mass of Xylosucrose (312.27 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the connectivity of atoms and the stereochemistry of the glycosidic linkage.

-

X-ray Crystallography: If a single crystal of Xylosucrose can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This involves growing a high-quality crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Xylosucrose.

Caption: Workflow for Xylosucrose Synthesis and Characterization.

References

Xylosucrose structure and function analysis

An In-Depth Technical Guide to the Structure and Function of Xylosucrose

Abstract

Xylosucrose is a unique disaccharide composed of D-xylose and D-fructose, emerging as a significant compound in the fields of food science, nutrition, and pharmaceutical development. Structurally, it is defined as β-D-Fructofuranosyl α-D-Xylopyranoside, a non-reducing sugar with properties that make it a promising low-calorie alternative to sucrose.[1] Its primary functions are rooted in its prebiotic activity, where it selectively promotes the growth of beneficial gut microorganisms such as Bifidobacterium and Lactobacillus species.[1][2][3] This modulation of the gut microbiota leads to a cascade of health benefits, including the production of short-chain fatty acids (SCFAs), improvement of the intestinal barrier, and anti-inflammatory effects.[4] This guide provides a comprehensive analysis of the structure, synthesis, biological functions, and key experimental protocols for the study of xylosucrose, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Xylosucrose is a disaccharide synthesized through the transfer of a fructose molecule from sucrose to a xylose molecule. This structural arrangement confers unique chemical and biological properties distinct from its constituent monosaccharides.

Chemical Composition and Linkage

Xylosucrose consists of a D-xylopyranose unit linked to a D-fructofuranose unit. The formal chemical name is β-D-Fructofuranosyl α-D-Xylopyranoside . The glycosidic bond connects the anomeric carbon of the α-D-xylopyranoside to the anomeric carbon of the β-D-fructofuranoside via an α-(1→2) linkage. The crystal structure of its hemihydrate form has been elucidated, confirming its molecular conformation.

Physicochemical Properties

The key physicochemical properties of xylosucrose are summarized in Table 1. Its high purity, stability, and solubility make it a versatile ingredient for various applications.

Table 1: Physicochemical Properties of Xylosucrose

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₁₀ | |

| Molecular Weight | 312.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 112-116 °C | |

| Optical Rotation | [α]²⁰/D = +53° to +57° (c=1 in H₂O) | |

| Purity (Typical) | ≥ 98% (by HPLC) |

| CAS Number | 512-66-3 | |

Synthesis of Xylosucrose

The production of xylosucrose is primarily achieved through enzymatic synthesis, which offers high specificity and yield compared to complex chemical routes.

Enzymatic Synthesis

Enzymatic synthesis relies on the transglycosylation activity of specific enzymes, most notably fructosyltransferases (FTase). In this process, the enzyme catalyzes the transfer of the fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule, D-xylose. The glucose molecule is released as a byproduct. This method is highly efficient and avoids the use of hazardous reagents often required in chemical synthesis.

Biological Functions and Mechanism of Action

Xylosucrose is primarily recognized for its function as a prebiotic, exerting beneficial effects on the host by modulating the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

As a non-digestible oligosaccharide, xylosucrose passes through the upper gastrointestinal tract intact and is selectively fermented by beneficial bacteria in the colon. Studies on xylo-oligosaccharides (XOS), a class of compounds to which xylosucrose belongs, have consistently demonstrated the promotion of Bifidobacterium and Lactobacillus populations. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate, and propionate. These SCFAs lower the luminal pH, serve as an energy source for colonocytes, and enhance the integrity of the gut barrier.

Metabolic and Anti-inflammatory Effects

The modulation of gut microbiota by xylosucrose and related XOS has been linked to systemic health benefits. Research in animal models fed high-fat diets shows that XOS supplementation can improve lipid profiles and counteract weight gain. Furthermore, XOS has been shown to alleviate colonic inflammation by reducing the expression of pro-inflammatory markers like TNF-α and enhancing the expression of tight junction proteins such as occludin, which strengthens the gut barrier. Recent studies also suggest that these benefits may extend to the gut-brain axis, with XOS intervention potentially improving cognitive function and reducing neuroinflammation in diet-induced obesity.

Experimental Protocols for Analysis

Accurate structural elucidation and quantification are critical for the research and development of xylosucrose. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the principal analytical techniques employed.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the identity, structure, and purity of xylosucrose, including the stereochemistry of the glycosidic linkage.

-

Objective: To confirm the chemical structure and assign proton (¹H) and carbon (¹³C) signals.

-

Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz or greater).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the xylosucrose sample.

-

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Experimental Parameters:

-

¹H NMR: Acquire a 1D proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a 1D carbon spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin-spin couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms. These 2D spectra are crucial for unambiguous signal assignment of the xylose and fructose moieties.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling patterns with literature values or spectral databases to confirm the α-(1→2) linkage and the overall structure.

Purity and Quantification by HPLC

HPLC is the standard method for determining the purity of xylosucrose and for its quantification in various matrices. Due to the lack of a UV chromophore, a Refractive Index Detector (RID) is commonly used.

-

Objective: To determine the purity of a xylosucrose sample and quantify its concentration.

-

Instrumentation: An HPLC system equipped with a column heater and a Refractive Index Detector (RID).

-

Chromatographic Conditions:

-

Column: Bio-Rad Aminex HPX-87P or a similar ligand-exchange column suitable for carbohydrate analysis.

-

Mobile Phase: HPLC-grade deionized water.

-

Flow Rate: 0.6 mL/min (isocratic).

-

Column Temperature: 80 °C.

-

Detector Temperature: 40 °C.

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity xylosucrose (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 mg/mL).

-

Sample Preparation: Dissolve the unknown sample in the mobile phase to a concentration within the calibration range. Filter all standards and samples through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample(s) and use the calibration curve to determine the concentration of xylosucrose. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Applications

The unique properties of xylosucrose position it as a valuable ingredient in several industries.

-

Food and Nutraceuticals: It serves as a low-calorie, prebiotic sweetener ideal for functional foods, beverages, and dietary supplements aimed at improving digestive health. Its sweetness profile is comparable to sucrose, making it an effective sugar substitute in products for diabetic consumers.

-

Pharmaceuticals: Xylosucrose can be used as a stabilizer in drug formulations to enhance the shelf-life and stability of active pharmaceutical ingredients. Its potential role in drug delivery systems is also being explored due to its ability to improve the solubility of certain compounds.

-

Cosmetics: In skincare, it is incorporated for its moisturizing properties, helping to hydrate the skin.

-

Research: It is a valuable tool in research related to carbohydrate metabolism, gut-brain axis signaling, and the management of metabolic disorders like obesity and diabetes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dietary Xylo-oligosaccharide stimulates intestinal bifidobacteria and lactobacilli but has limited effect on intestinal integrity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Extraction of Xylosucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosucrose, a disaccharide composed of a xylose molecule linked to a sucrose molecule, is a compound of increasing interest in the pharmaceutical and nutraceutical industries due to its potential as a low-calorie sweetener and prebiotic. Unlike many common sugars, xylosucrose is not found in significant quantities in nature, precluding direct extraction from natural sources. Instead, its production relies on enzymatic synthesis, primarily through the transfructosylation or transglucosylation activity of various microbial enzymes. This technical guide provides a comprehensive overview of the enzymatic synthesis of xylosucrose, detailing the enzymes involved, experimental protocols, purification techniques, and analytical characterization methods.

Natural Sources and Rationale for Enzymatic Synthesis

Direct extraction of xylosucrose from plant or other natural sources is not a viable method for its production. While the constituent monosaccharides, xylose and the components of sucrose (glucose and fructose), are abundant in nature, the specific combination forming xylosucrose has not been identified in significant natural deposits. Therefore, the primary and most efficient route for obtaining xylosucrose is through controlled enzymatic synthesis. This approach allows for the specific and targeted production of the desired disaccharide from readily available and cost-effective substrates like sucrose and xylose.

Enzymatic Synthesis of Xylosucrose

The enzymatic synthesis of xylosucrose is primarily achieved through the action of glycoside hydrolases that exhibit transferase activity. In the presence of a high concentration of a suitable acceptor molecule (in this case, xylose), these enzymes can catalyze the transfer of a glycosyl moiety from a donor substrate (sucrose) to the acceptor, rather than to water (hydrolysis). Key enzymes utilized for this purpose include levansucrase, sucrose phosphorylase, and fructosyltransferase.

Key Enzymes and Their Mechanisms

-

Levansucrase (EC 2.4.1.10): This enzyme, commonly produced by microorganisms such as Bacillus subtilis, catalyzes the transfer of a fructosyl group from sucrose to an acceptor molecule.[1][2] In the presence of xylose as an acceptor, levansucrase can synthesize xylosucrose. The reaction involves the formation of a fructosyl-enzyme intermediate, which is then transferred to the xylose molecule.[1]

-

Sucrose Isomerase (EC 5.4.99.11): Enzymes from bacteria like Erwinia rhapontici are known to isomerize sucrose to isomaltulose. However, these enzymes can also be engineered or used under specific conditions to catalyze intermolecular transglycosylation reactions, potentially leading to the synthesis of novel glucosides when an appropriate acceptor is present.[3][4]

-

α-Glucosidase (EC 3.2.1.20): Certain α-glucosidases with transglucosylation activity can transfer a glucosyl unit from a donor like maltose to an acceptor such as xylose, forming a glucosyl-xylose disaccharide. While not directly producing xylosucrose from sucrose, this demonstrates the principle of enzymatic synthesis of xylose-containing disaccharides.

Experimental Protocols for Xylosucrose Synthesis

The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of xylosucrose.

Enzyme Production and Preparation

-

Culture Conditions: Bacillus subtilis NRC 33a can be cultured in a medium containing sucrose as an inducer for levansucrase production. A typical medium might consist of sucrose, yeast extract, peptone, K2HPO4, NaCl, and MgSO4.

-

Incubation: The culture is incubated at 30°C with agitation for optimal enzyme production.

-

Enzyme Recovery: The extracellular levansucrase is recovered from the culture supernatant by centrifugation to remove bacterial cells.

-

Partial Purification: The enzyme can be partially purified from the supernatant by methods such as ammonium sulfate precipitation, followed by dialysis to remove excess salt.

Enzymatic Synthesis of Xylosucrose

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Sucrose (donor substrate): Concentration can be optimized, with studies on related oligosaccharides using concentrations ranging from 100 g/L to 600 g/L.

-

Xylose (acceptor substrate): The molar ratio of acceptor to donor is a critical parameter to optimize to favor transglycosylation over hydrolysis.

-

Enzyme: Purified or partially purified levansucrase. The optimal enzyme concentration needs to be determined empirically.

-

Buffer: A suitable buffer to maintain the optimal pH for the enzyme. For many microbial levansucrases, a pH around 6.0 is optimal.

-

-

Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme, which for many levansucrases is around 37°C. The reaction time is monitored to achieve the maximum yield of xylosucrose before product inhibition or hydrolysis becomes significant.

-

Reaction Termination: The enzymatic reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes).

Data Presentation: Quantitative Yields

The yield of xylosucrose is highly dependent on the specific enzyme used and the optimization of reaction conditions. The following table summarizes reported yields for related enzymatic syntheses, providing a baseline for expected outcomes in xylosucrose production.

| Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |

| Schwanniomyces occidentalis α-glucosidase | Maltose (200 g/L) | Xylose (300 g/L) | Glucosyl-xylose | 26.5 g/L | |

| Aspergillus sp. β-xylosidase | p-Nitrophenyl-β-D-xylopyranoside | Capsaicin | Capsaicin 4-O-β-xyloside | 15% | |

| Bacillus subtilis levansucrase | Sucrose | Levan (polymerization) | Levan | 84-92% conversion |

Downstream Processing and Purification of Xylosucrose

After the enzymatic synthesis, the reaction mixture contains xylosucrose, unreacted substrates (sucrose and xylose), byproducts (glucose and fructose), and the inactivated enzyme. A multi-step downstream processing strategy is required to isolate and purify the xylosucrose.

Protocol for Xylosucrose Purification

-

Removal of Insolubles: The heat-inactivated enzyme and any other precipitated proteins are removed by centrifugation or filtration.

-

Removal of Monosaccharides and Disaccharides:

-

Activated Charcoal Chromatography: The supernatant is treated with activated charcoal to adsorb the sugars. The different sugars can then be eluted sequentially using a stepwise gradient of ethanol.

-

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to separate the larger disaccharide (xylosucrose) from the smaller monosaccharides (glucose, fructose, and xylose).

-

-

Fraction Analysis: The collected fractions are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector to identify the fractions containing pure xylosucrose.

-

Concentration: The purified xylosucrose fractions are pooled, and the solvent is removed using a rotary evaporator to obtain the final product.

Analytical Characterization of Xylosucrose

The structure and purity of the synthesized xylosucrose must be confirmed using appropriate analytical techniques.

Protocol for NMR Spectroscopy

-

Sample Preparation: A small amount of the purified xylosucrose is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

NMR Analysis: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

¹H NMR: Provides information about the number and chemical environment of the protons, allowing for the identification of the individual sugar residues and their anomeric configurations.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the glycosidic linkage between the xylose and sucrose units.

-

Mandatory Visualizations

Caption: Workflow for the enzymatic synthesis and purification of xylosucrose.

Caption: Simplified signaling pathway for levansucrase-catalyzed xylosucrose synthesis.

References

- 1. Synthesis of sucrose analogues and the mechanism of action of Bacillus subtilis fructosyltransferase (levansucrase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of levansucrase from Bacillus subtilis NRC 33a and enzymic synthesis of levan and Fructo-Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Sucrose isomerase and its mutants from Erwinia rhapontici can synthesise α-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

Xylosucrose vs. Other Oligosaccharides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of xylosucrose against other prominent oligosaccharides, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). It delves into their biochemical properties, prebiotic efficacy, and their impact on gut microbiota and key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate informed decisions in research and development. The guide also visualizes complex biological processes through signaling pathway and experimental workflow diagrams using the DOT language for Graphviz.

Introduction to Prebiotic Oligosaccharides

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] Oligosaccharides, short-chain carbohydrates, are a major class of prebiotics that have garnered significant attention for their potential to modulate the gut microbiome and influence host health.[1][2] Among the most studied are Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS).[2][3] This guide introduces a lesser-known but potentially potent prebiotic, xylosucrose, and compares its characteristics with these established oligosaccharides.

Xylosucrose is a disaccharide composed of a xylose molecule linked to a sucrose molecule. Its synthesis is often achieved enzymatically.

Fructooligosaccharides (FOS) consist of short chains of fructose molecules and are naturally found in many plants.

Galactooligosaccharides (GOS) are composed of chains of galactose units and are structurally similar to oligosaccharides found in human milk.

Xylooligosaccharides (XOS) are polymers of xylose, typically derived from xylan-rich plant biomass.

Comparative Analysis of Physicochemical and Prebiotic Properties

The efficacy of a prebiotic is determined by several factors, including its resistance to digestion in the upper gastrointestinal tract, its selective fermentation by beneficial gut bacteria, and its ability to produce beneficial metabolites such as short-chain fatty acids (SCFAs).

Digestibility

An essential characteristic of a prebiotic is its ability to resist hydrolysis by mammalian digestive enzymes, allowing it to reach the colon intact.

| Oligosaccharide | Digestibility by Salivary & Pancreatic Amylases | Digestibility by Brush Border Enzymes | Reference |

| Xylosucrose | Low | Low | General Oligosaccharide Properties |

| FOS | Low | Low | |

| GOS | Low | Low | General Oligosaccharide Properties |

| XOS | Low | Low |

Prebiotic Activity: In Vitro Fermentation

In vitro fermentation models using human fecal inocula are widely used to assess the prebiotic potential of various substrates. Key parameters measured include the selective growth of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and the production of SCFAs (acetate, propionate, and butyrate).

| Oligosaccharide | Predominant Bacteria Stimulated | Major SCFA Produced | Prebiotic Index (PI) / Score | Reference |

| Xylosucrose | Bifidobacterium, Lactobacillus | Acetate, Butyrate | Data not available | General Oligosaccharide Properties |

| FOS | Bifidobacterium, Lactobacillus | Acetate, Propionate, Butyrate | High | |

| GOS | Bifidobacterium, Lactobacillus | Acetate, Propionate | High | |

| XOS | Bifidobacterium, Lactobacillus | Acetate, Butyrate | Very High |

Note: The Prebiotic Index (PI) is a calculated value that reflects the selective stimulation of beneficial bacteria. Higher values indicate greater prebiotic activity. Specific PI values for direct comparison are often study-dependent.

Modulation of Host Signaling Pathways

Oligosaccharides can influence host cellular functions by modulating key signaling pathways involved in inflammation and immune responses. The Toll-like receptor 4 (TLR4), Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways are critical in this regard.

Toll-like Receptor 4 (TLR4) Activation

Certain oligosaccharides can interact with TLR4 on the surface of immune cells, such as macrophages, initiating a signaling cascade. This interaction can lead to the activation of downstream pathways like NF-κB and MAPK.

Caption: Oligosaccharide interaction with the TLR4 receptor complex.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Oligosaccharides can modulate this pathway, often initiated by TLR4 activation.

Caption: Overview of the NF-κB signaling pathway activation.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Oligosaccharides have been shown to influence the phosphorylation status of key MAPK proteins like p38, JNK, and ERK.

Caption: The three-tiered MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of xylosucrose and other oligosaccharides.

Enzymatic Synthesis of Xylosucrose

Objective: To synthesize xylosucrose from sucrose and xylose using a suitable enzyme with transglycosylation activity.

Materials:

-

Sucrose

-

D-Xylose

-

Enzyme (e.g., levansucrase or a β-fructofuranosidase with transfructosylation activity)

-

Sodium acetate buffer (50 mM, pH 5.5)

-

Reaction vessel

-

Incubator/shaker

-

Boiling water bath

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing sucrose (e.g., 30% w/v) and D-xylose (e.g., 15% w/v) in sodium acetate buffer.

-

Pre-incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 55°C).

-

Add the enzyme to the reaction mixture to initiate the synthesis. The enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 24-48 hours).

-

Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

-

Analyze the reaction products by HPLC to determine the yield of xylosucrose.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Analysis

Objective: To separate and quantify oligosaccharides in a sample mixture.

Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

-

Amino-propyl or amide-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Oligosaccharide standards (xylosucrose, FOS, GOS, XOS)

-

Sample extracts

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain the column temperature at a constant value (e.g., 35°C).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each oligosaccharide to be quantified.

-

Sample Preparation: Dilute the sample extracts with the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

-

Data Analysis: Identify and quantify the oligosaccharides in the samples by comparing their retention times and peak areas with those of the standards.

In Vitro Gut Fermentation Model

Objective: To assess the prebiotic activity of oligosaccharides by simulating their fermentation by human gut microbiota.

Materials:

-

Anaerobic chamber

-

Fresh fecal samples from healthy human donors

-

Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent)

-

Oligosaccharide substrates (xylosucrose, FOS, GOS, XOS)

-

Sterile, anaerobic culture tubes or a multi-well fermentation platform

-

Incubator

-

Gas chromatograph (GC) for SCFA analysis

-

qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer.

-

Medium Preparation: Prepare the basal fermentation medium and dispense it into culture tubes or wells. Add the oligosaccharide substrate to the respective tubes/wells at a final concentration of, for example, 1% (w/v). Include a negative control without any added carbohydrate.

-

Inoculation: Inoculate each tube/well with the fecal slurry (e.g., 10% v/v).

-

Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

-

Sampling and Analysis:

-

pH Measurement: Measure the pH of the fermentation broth at the end of the incubation.

-

SCFA Analysis: Centrifuge the fermentation broth and analyze the supernatant for SCFA concentrations using GC.

-

Microbial Analysis: Extract DNA from the fermentation pellets and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive community profile.

-

Caption: Workflow for the in vitro gut fermentation model.

Conclusion

This technical guide provides a comparative overview of xylosucrose and other major oligosaccharides. While FOS, GOS, and XOS are well-established prebiotics with a substantial body of research supporting their health benefits, xylosucrose presents an intriguing alternative that warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further elucidate the specific properties of xylosucrose. The visualization of key signaling pathways and experimental workflows aims to enhance the understanding of the complex interactions between these oligosaccharides and the host. Future research should focus on generating more direct quantitative comparative data for xylosucrose to fully assess its potential in research and drug development.

References

Xylosucrose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylosucrose, a disaccharide with significant potential in the pharmaceutical and nutraceutical industries, is gaining attention for its prebiotic properties and potential as a functional ingredient. This technical guide provides an in-depth overview of xylosucrose, including its chemical properties, enzymatic synthesis, and its mechanism of action as a prebiotic. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visual representation of its metabolic pathway in the gut microbiota. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize xylosucrose in their work.

Introduction

Xylosucrose is a non-reducing disaccharide composed of a xylose unit linked to the glucose moiety of a sucrose molecule. Its chemical structure confers unique properties, including a low-calorie profile and resistance to digestion by human intestinal enzymes. These characteristics allow it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria, classifying it as a prebiotic. This guide will delve into the technical aspects of xylosucrose, from its fundamental chemical data to its biological functions and the methodologies used to study it.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of xylosucrose is provided in the table below.

| Property | Value | Reference |

| CAS Number | 512-66-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₀O₁₀ | [1] |

| Molecular Weight | 312.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 112-116 °C | |

| Synonyms | β-D-Fructofuranosyl α-D-xylopyranoside |

Enzymatic Synthesis of Xylosucrose

The primary method for xylosucrose synthesis is through enzymatic transfructosylation. This process involves the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule, which in this case is xylose. Enzymes such as levansucrase (EC 2.4.1.10) from various microbial sources are commonly employed for this purpose.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a general method for the enzymatic synthesis of xylosucrose using levansucrase.

Materials:

-

Sucrose (donor substrate)

-

D-Xylose (acceptor substrate)

-

Levansucrase (e.g., from Bacillus subtilis)

-

Sodium acetate buffer (50 mM, pH 5.4)

-

Sodium carbonate (0.4 M) for reaction termination

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a reaction mixture containing a high concentration of sucrose (e.g., 600 g/L) and D-xylose in 50 mM sodium acetate buffer (pH 5.4). The high substrate concentration favors the transfructosylation reaction over hydrolysis.

-

Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 40°C).

-

Initiate the reaction by adding a defined activity of levansucrase (e.g., 5 U/mL).

-

Incubate the reaction mixture with gentle stirring for a predetermined time (e.g., 24-48 hours). The reaction progress can be monitored by taking aliquots at various time points.

-

Terminate the reaction by adding an equal volume of 0.4 M sodium carbonate to inactivate the enzyme.

-

Analyze the reaction products, including the synthesized xylosucrose, using HPLC.

Logical Workflow for Xylosucrose Synthesis:

Caption: Workflow for the enzymatic synthesis of xylosucrose.

Prebiotic Activity and Mechanism of Action

Xylosucrose exerts its prebiotic effect by selectively promoting the growth and activity of beneficial microorganisms in the colon, particularly Bifidobacterium and Lactobacillus species. Being indigestible by human enzymes, xylosucrose arrives in the large intestine where it is fermented by these saccharolytic bacteria.

This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs have numerous health benefits, including:

-

Lowering the colonic pH: This creates an environment that is less favorable for the growth of pathogenic bacteria.

-

Serving as an energy source for colonocytes: Butyrate, in particular, is the preferred energy source for the cells lining the colon, promoting gut barrier integrity.

-

Modulating the immune system: SCFAs can influence immune cell function and reduce inflammation.

-

Systemic metabolic effects: SCFAs can enter the bloodstream and influence lipid and glucose metabolism.

Signaling Pathway of Xylosucrose Metabolism in Gut Microbiota

The following diagram illustrates the metabolic pathway of xylosucrose by gut microbiota and the subsequent effects of SCFA production.

References

- 1. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 2. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary Xylo-oligosaccharide stimulates intestinal bifidobacteria and lactobacilli but has limited effect on intestinal integrity in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Xylosucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and sucrose, is a functional sugar substitute that has garnered significant attention in recent years for its potential applications in the food, pharmaceutical, and biotechnology industries. As a member of the xylooligosaccharide (XOS) family, xylosucrose is recognized for its prebiotic properties, low caloric value, and stability. This technical guide provides an in-depth review of the current research on xylosucrose, focusing on its synthesis, physiological effects, and diverse applications. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this versatile compound.

Synthesis of Xylosucrose

The primary method for xylosucrose synthesis is through enzymatic reactions, which offer high specificity and yield.

Enzymatic Synthesis

Experimental Protocol: Enzymatic Synthesis of Xylosucrose

This protocol outlines a general method for the enzymatic synthesis of xylosucrose using sucrose phosphorylase.

Materials:

-

Sucrose

-

D-Xylose

-

Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Reaction vessel with temperature control

-

High-performance liquid chromatography (HPLC) system for product analysis

Procedure:

-

Substrate Preparation: Prepare a solution containing sucrose and D-xylose in a phosphate buffer. The molar ratio of sucrose to xylose can be optimized but is often in the range of 1:1 to 1:5.

-

Enzyme Addition: Add sucrose phosphorylase to the substrate solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-50°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of xylosucrose using HPLC.

-

Reaction Termination: Once the desired yield is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes).

-

Purification: The resulting xylosucrose can be purified from the reaction mixture using techniques such as chromatography.

Quantitative Data on Synthesis:

The yield of xylosucrose is dependent on various factors, including the source of the enzyme, substrate concentrations, and reaction conditions.

| Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |

| Bacillus subtilis NCIMB 11871 (exo-fructosyltransferase) | Sucrose | D-xylose | Xylosucrose | Good to high | [1] |

| Leuconostoc mesenteroides (sucrose phosphorylase) | Sucrose | D-xylose | α-D-glucosyl-D-xylosides | Varies | [2] |

Physiological Effects and Research Applications

Xylosucrose and the broader class of xylooligosaccharides (XOS) have been shown to exert a range of beneficial physiological effects, primarily through their role as prebiotics.

Prebiotic Effects on Gut Microbiota

Xylosucrose selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

Experimental Protocol: In Vitro Assessment of Prebiotic Activity

This protocol describes an in vitro fermentation method to assess the prebiotic effect of xylosucrose on human gut microbiota.

Materials:

-

Xylosucrose

-

Fecal samples from healthy human donors

-

Anaerobic growth medium (e.g., basal medium supplemented with peptone water and yeast extract)

-

Anaerobic chamber or jars

-

pH meter

-

Gas chromatography (GC) or HPLC for short-chain fatty acid (SCFA) analysis

-

Quantitative PCR (qPCR) or 16S rRNA gene sequencing for microbial analysis

Procedure:

-

Fecal Slurry Preparation: Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer.

-

Inoculation: In an anaerobic environment, inoculate the anaerobic growth medium containing xylosucrose as the sole carbon source with the fecal slurry.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: At various time points, collect samples for analysis.

-

Analysis:

-

Measure the pH of the culture.

-

Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) using GC or HPLC.

-

Quantify the changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR or analyze the overall microbial community composition via 16S rRNA gene sequencing.

-

Quantitative Data on Gut Microbiota Modulation:

Studies have demonstrated the significant impact of XOS on the composition of the gut microbiota.

| Study Type | Organism | XOS Dose | Duration | Key Findings | Reference |

| In vitro | Human fecal microbiota | 1.56 mg/mL | - | Stimulated growth of 86% of Bifidobacterium strains | [3][4][5] |

| In vitro | Human fecal microbiota | 6.25 mg/mL | - | Stimulated growth of 100% of Bifidobacterium strains and 62% of Lactobacillus strains | |

| Human clinical trial | Healthy adults | 1.4 g/day & 2.8 g/day | 8 weeks | Significant increase in Bifidobacterium counts in both XOS groups compared to placebo. | |

| In vivo | Rats | - | - | Increased relative abundance of Bifidobacterium spp. and Lactobacillus spp. in fecal and cecal samples. |

Effects on Metabolic Parameters

Research suggests that XOS can positively influence metabolic health by improving lipid profiles and glucose metabolism.

Experimental Protocol: In Vivo Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the effects of xylosucrose on metabolic parameters in mice.

Materials:

-

Xylosucrose

-

Laboratory mice (e.g., C57BL/6J)

-

Standard or high-fat diet

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Biochemical assay kits for measuring plasma lipids and glucose

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Dietary Intervention: Divide the mice into groups and feed them a control diet or a diet supplemented with xylosucrose. Xylosucrose can also be administered via oral gavage.

-

Treatment Period: The intervention period can range from several weeks to months.

-

Blood Sample Collection: At the end of the study, collect blood samples from the mice (e.g., via retro-orbital bleeding or cardiac puncture) after a fasting period.

-

Plasma Analysis: Separate the plasma and measure the concentrations of triglycerides, total cholesterol, LDL-C, HDL-C, and glucose using appropriate biochemical assay kits.

Quantitative Data on Metabolic Parameters:

The following table summarizes the effects of XOS on lipid metabolism in mice fed a high-fat diet.

| Parameter | Control Group (High-Fat Diet) | XOS-Treated Group (High-Fat Diet) | % Change | Reference |

| Body Weight Gain (g) | 15.2 ± 1.5 | 10.8 ± 1.2 | -28.9% | |

| Triglycerides (mmol/L) | 1.84 ± 0.21 | 1.00 ± 0.15 | -45.7% | |

| Total Cholesterol (mmol/L) | 5.21 ± 0.43 | 4.07 ± 0.38 | -21.9% | |

| LDL-C (mmol/L) | 1.22 ± 0.18 | 0.72 ± 0.11 | -41.0% |

Anti-inflammatory Effects

XOS has been shown to modulate the immune system and reduce inflammation.

Quantitative Data on Inflammatory Markers:

Studies in animal models have demonstrated the anti-inflammatory effects of XOS.

| Marker | Control Group | XOS-Treated Group | % Change | Reference |

| IL-6 (pg/mL) | ~150 | ~100 | ~ -33% | |

| TNF-α (pg/mL) | ~120 | ~80 | ~ -33% | |

| IL-10 (pg/mL) | ~50 | ~80 | ~ +60% |

Signaling Pathways and Experimental Workflows

The physiological effects of xylosucrose are mediated through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study of the prebiotic xylooligosaccharide (XOS) on the growth of Bifidobacterium spp and Lactobacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

Xylosucrose Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and fructose, is a compound of increasing interest in the fields of food science, nutrition, and pharmaceuticals. Its potential as a low-calorie sugar substitute and a prebiotic has driven research into its synthesis, purification, and biochemical properties. A fundamental physical characteristic crucial for its application in various formulations is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of xylosucrose, details relevant experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding Xylosucrose Solubility

While specific quantitative solubility data for xylosucrose across a wide range of solvents is not extensively documented in publicly available literature, its structural similarity to sucrose and its constituent monosaccharides, xylose and fructose, provides a basis for understanding its general solubility behavior.

Xylosucrose is a polar molecule due to its numerous hydroxyl (-OH) groups. This polarity dictates its solubility, following the principle of "like dissolves like." It is anticipated to be readily soluble in polar solvents, particularly water, and exhibit limited solubility in nonpolar organic solvents.

Some sources indicate that xylosucrose possesses "improved solubility and stability," suggesting it may have favorable dissolution characteristics in aqueous solutions, which is advantageous for its use in food and pharmaceutical formulations[1].

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Expected Xylosucrose Solubility | Rationale / Notes |

| Water | H₂O | High | High | The abundance of hydroxyl groups in xylosucrose allows for extensive hydrogen bonding with water molecules. For comparison, the solubility of sucrose in water at 20°C is approximately 2000 g/L[2][3]. |

| Methanol | CH₃OH | High | Moderate to High | Methanol is a polar protic solvent capable of hydrogen bonding, suggesting good solubility for xylosucrose. Sucrose is soluble in methanol[4]. |

| Ethanol | C₂H₅OH | High | Moderate | Ethanol is also a polar protic solvent, but its longer hydrocarbon chain compared to methanol slightly reduces its polarity. Generally, the solubility of sugars decreases with increasing alcohol chain length. Sucrose is only slightly soluble in ethanol[4]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High | DMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide range of polar organic compounds, including many carbohydrates. |

| Acetone | C₃H₆O | Moderate | Low | Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than water or alcohols. The solubility of sugars in acetone is generally low. |

| Ethyl Acetate | C₄H₈O₂ | Low | Very Low | As a solvent with low polarity, ethyl acetate is not expected to be a good solvent for the highly polar xylosucrose. It is often used in the purification of related xylooligosaccharides for the removal of non-saccharide components. |

| Hexane | C₆H₁₄ | Very Low | Insoluble | Hexane is a nonpolar solvent and would not be capable of dissolving the polar xylosucrose. |

Experimental Protocols

The determination of xylosucrose solubility can be achieved using established methods for carbohydrate analysis. The following protocols outline a general approach.

Isothermal Shake-Flask Method for Solubility Determination

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Xylosucrose (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum desiccator

-

Vials and appropriate glassware

Procedure:

-

Add an excess amount of xylosucrose to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

-

Determine the weight of the collected filtrate.

-

Evaporate the solvent from the filtrate using a drying oven or a vacuum desiccator until a constant weight of the dissolved xylosucrose is obtained.

-

Calculate the solubility as the mass of dissolved xylosucrose per volume or mass of the solvent.

Quantification of Xylosucrose by High-Performance Liquid Chromatography (HPLC)

HPLC with a Refractive Index Detector (RID) is a standard and accurate method for quantifying sugars in solution, which can be used in conjunction with the shake-flask method to determine the concentration of the saturated solution.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index Detector (RID).

-

A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

Reagents:

-

High-purity water (for mobile phase and sample dilution).

-

Acetonitrile (HPLC grade, for mobile phase).

-

Xylosucrose standard of known purity.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of xylosucrose standard solutions of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the RID. Construct a calibration curve by plotting peak area against concentration.

-

Sample Preparation: Prepare a saturated solution of xylosucrose as described in the isothermal shake-flask method. After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to xylosucrose.

-

Concentration Determination: Use the calibration curve to determine the concentration of xylosucrose in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of xylosucrose.

Visualizations

As xylosucrose is not directly involved in signaling pathways, a diagram illustrating the experimental workflow for determining its solubility is provided below.

Caption: Experimental workflow for determining xylosucrose solubility.

References

A Technical Guide to the Health Benefits of Xylosucrose Supplementation

Abstract

Xylosucrose, a functional disaccharide belonging to the xylooligosaccharides (XOS) class, has emerged as a significant prebiotic with multifaceted health benefits. Composed of a xylose molecule linked to a sucrose molecule, it resists digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by beneficial microbiota in the colon. This targeted fermentation, primarily by Bifidobacterium species, leads to the production of short-chain fatty acids (SCFAs), which mediate a range of positive physiological effects. This technical guide synthesizes preclinical and clinical findings, detailing the mechanisms of action, quantitative outcomes, and experimental methodologies related to Xylosucrose and XOS supplementation. The focus is on its impact on gut microbiota, metabolic health, and immune function, providing a comprehensive resource for research and development applications.

Core Mechanism of Action: Prebiotic Fermentation

Xylosucrose and other XOS are not hydrolyzed by human digestive enzymes, enabling them to reach the large intestine intact.[1] In the colon, they serve as a fermentable substrate for specific beneficial bacteria. The primary mechanism involves the selective stimulation of Bifidobacterium and other saccharolytic bacteria.[1][2] This fermentation process is the cornerstone of its health benefits, leading to a cascade of downstream effects.

The fermentation of XOS by gut bacteria like Bifidobacterium and Lactobacillus yields significant quantities of SCFAs, notably acetate, propionate, and butyrate.[3][4] These molecules are pivotal in mediating the health effects of XOS. Butyrate, for instance, is the preferred energy source for colonocytes, strengthening the gut barrier, while all three SCFAs influence host metabolism and immune function.

Modulation of Gut Microbiota and Improvement of Gut Health

The most pronounced effect of XOS supplementation is its "bifidogenic" nature—the ability to significantly increase the population of beneficial Bifidobacterium species. This shift in the microbial landscape contributes to a healthier gut environment by competitively inhibiting the growth of potential pathogens and producing beneficial metabolites like SCFAs. Furthermore, the resulting increase in butyrate production enhances the integrity of the intestinal barrier by up-regulating the expression of tight junction proteins, such as occludin. A stronger gut barrier reduces the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation, thereby lowering systemic inflammation.

Quantitative Data: Impact on Gut Microbiota (Human Studies)

| Study Reference | Dosage | Duration | Key Quantitative Findings | Citation |

| Finegold et al. | 1.4 g/day XOS | 8 weeks | Significant increase in Bifidobacterium counts vs. placebo. | |

| Finegold et al. | 2.8 g/day XOS | 8 weeks | Significantly greater increase in Bifidobacterium counts than the 1.4 g/day group. No significant effect on Lactobacillus. | |

| Aachary & Prapulla | 4 g XOS in rice porridge | 6 weeks | Significant increase in fecal Lactobacillus spp. and Bifidobacterium spp. vs. placebo. |

Regulation of Metabolic Health

XOS supplementation has demonstrated significant potential in alleviating metabolic disorders, particularly those associated with high-fat diets. By modulating the gut microbiota and increasing SCFA production, XOS can improve lipid profiles, reduce inflammation, and enhance glucose homeostasis.

Lipid Metabolism

In preclinical models, XOS has been shown to mitigate hyperlipidemia by reducing serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). The mechanism is partly attributed to the activation of the AMP-activated protein kinase (AMPK) pathway in the liver. Activated AMPK phosphorylates and inactivates key enzymes in lipogenesis, such as acetyl-CoA carboxylase (ACC), while promoting fatty acid oxidation by upregulating genes like carnitine palmitoyltransferase 1 (CPT-1) and peroxisome proliferator-activated receptor alpha (PPAR-α).

Glucose Homeostasis

Studies suggest that XOS can improve insulin sensitivity and glucose tolerance. In pre-diabetic patients, XOS supplementation was found to enhance insulin sensitivity. In animal models of diabetes, supplementation with XOS led to an amelioration of metabolic abnormalities. This effect is likely mediated by the influence of SCFAs on gut hormone secretion (e.g., GLP-1) and their anti-inflammatory properties.

Quantitative Data: Impact on Metabolic Markers (Animal Studies)

| Study Reference | Animal Model | Diet | Dosage | Duration | Parameter | Result | Citation |

| Yang et al. | C57BL/6J Mice | High-Fat | 500 mg/kg XOS | 12 weeks | Serum TG | ↓ 45.7% | |

| Yang et al. | C57BL/6J Mice | High-Fat | 500 mg/kg XOS | 12 weeks | Serum TC | ↓ 21.9% | |

| Yang et al. | C57BL/6J Mice | High-Fat | 500 mg/kg XOS | 12 weeks | Serum LDL-C | ↓ 41.0% | |

| Berger et al. | Mice | High-Fat | 5% XOS | 5 weeks | Cecal Butyric Acid | Significantly higher vs. HFD control | |

| Berger et al. | Mice | High-Fat | 5% XOS | 5 weeks | Cecal Acetic Acid | Significantly higher vs. HFD control |

Immune System Modulation

XOS supplementation can exert immunomodulatory effects, primarily by reducing pro-inflammatory responses. By strengthening the gut barrier, XOS reduces the systemic exposure to bacterial endotoxins. Additionally, SCFAs like butyrate can directly modulate immune cell function by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. In broiler chickens, XOS has been shown to increase plasma concentrations of IgA and IgM, suggesting an enhancement of mucosal and systemic immune responses.

Key Experimental Protocols

In Vivo Murine High-Fat Diet Study (Adapted from Yang et al., 2021)

-

Animal Model: Male C57BL/6J mice, 6 weeks old.

-

Acclimatization: 1 week under standard conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water.

-

Study Groups:

-

Normal Diet Control (ND)

-

High-Fat Diet Vehicle Control (HFD): 60% kcal from fat.

-

Low-Dose XOS (XOS-L): HFD + 250 mg/kg body weight XOS via oral gavage.

-

High-Dose XOS (XOS-H): HFD + 500 mg/kg body weight XOS via oral gavage.

-

-

Duration: 12 weeks.

-

Methodology: Body weight and food intake recorded weekly. At the end of the study, mice are fasted overnight. Blood is collected via cardiac puncture for serum lipid analysis (TG, TC, LDL-C, HDL-C) using enzymatic kits. Liver and adipose tissues are excised and weighed. Liver tissue is flash-frozen for subsequent RNA extraction.

-

Gene Expression Analysis: Total RNA is extracted from liver tissue using TRIzol reagent. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes involved in lipid metabolism (e.g., AMPK, ACC, SREBP-1c, CPT-1, PPAR-α), with a housekeeping gene (e.g., β-actin) for normalization.

In Vitro Fermentation Assay (Adapted from Moura et al., 2007)

-

Bacterial Strains: Pure cultures of Bifidobacterium adolescentis, B. longum, Lactobacillus brevis, etc.

-

Culture Medium: A basal medium (e.g., modified MRS broth) devoid of carbohydrates.

-

Carbon Sources:

-

Control (No carbohydrate)

-

Glucose (Positive Control)

-

Xylosucrose/XOS (Test substance) at a defined concentration (e.g., 1% w/v).

-

-

Methodology: The basal medium is supplemented with the respective carbon source and autoclaved or filter-sterilized. The medium is inoculated with a standardized concentration of the bacterial strain. Cultures are incubated anaerobically at 37°C.

-

Analysis:

-

Growth: Bacterial growth is monitored over time (e.g., 0, 12, 24, 48 hours) by measuring the optical density at 600 nm (OD600).

-

SCFA Production: At specified time points, aliquots of the culture supernatant are collected. SCFA (acetate, propionate, butyrate) concentrations are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Conclusion and Future Directions

Xylosucrose supplementation presents a robust prebiotic strategy for promoting health. Its primary mechanism, the selective fermentation by colonic microbiota, leads to quantifiable improvements in gut health, metabolic regulation, and immune function. The data consistently demonstrates a strong bifidogenic effect and an increase in the production of beneficial SCFAs. These metabolites mediate systemic effects, including the regulation of hepatic lipid metabolism via the AMPK pathway and the attenuation of inflammation.

For drug development professionals, Xylosucrose and related XOS offer potential as standalone nutraceuticals, synergistic components in synbiotic formulations, or as adjuvants in therapies for metabolic syndrome, type 2 diabetes, and inflammatory bowel conditions. Future research should focus on larger, long-term human clinical trials to confirm the therapeutic efficacy observed in preclinical models, elucidate dose-response relationships for specific health outcomes, and explore the impact of XOS on a wider range of health conditions.

References

- 1. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xylo-oligosaccharides enhance the growth of bifidobacteria and Bifidobacterium lactis in a simulated colon model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Xylosucrose: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and sucrose, is a functional food ingredient with emerging therapeutic potential.[1] Also known under the broader term of xylooligosaccharides (XOS) when in oligomeric form, xylosucrose is recognized for its prebiotic properties, primarily exerting its biological effects through the modulation of the gut microbiota. This technical guide provides an in-depth exploration of the core mechanisms of action of xylosucrose in biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved.

Core Mechanism of Action: An Indirect Pathway via Gut Microbiota

The primary mechanism of action of xylosucrose is indirect, mediated by its selective fermentation by beneficial gut bacteria.[2][3] Unlike digestible sugars, xylosucrose resists hydrolysis by human digestive enzymes and travels largely intact to the colon.[4] In the colon, it serves as a preferential substrate for specific bacterial genera, most notably Bifidobacterium and to a lesser extent, Lactobacillus.[1] This selective fermentation leads to a cascade of downstream effects that underpin its health benefits.

Modulation of Gut Microbiota Composition

Numerous studies have demonstrated the potent bifidogenic effect of xylosucrose. Supplementation with XOS has been shown to significantly increase the population of Bifidobacterium species in the gut. This shift in the microbial landscape is considered a hallmark of a healthy gut microbiome.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of xylosucrose by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are key signaling molecules that mediate the physiological effects of xylosucrose.

Table 1: Quantitative Data on the Dose-Dependent Effects of Xylosucrose (XOS) on Bifidobacterium and Lactobacillus Growth

| Organism | XOS Concentration | Fold Increase/Effect | Reference |

| Bifidobacterium spp. | 1.4 g/day (in vivo, human) | Significant increase compared to placebo | |

| Bifidobacterium spp. | 2.8 g/day (in vivo, human) | Significantly greater increase than 1.4 g/day | |

| Bifidobacterium strains (86%) | 1.56 mg/ml (in vitro) | Growth stimulated | |

| Bifidobacterium strains (100%) | 6.25 mg/ml (in vitro) | Growth stimulated | |

| Lactobacillus strains (38%) | 1.56 mg/ml (in vitro) | Growth stimulated | |

| Lactobacillus strains (62%) | 6.25 mg/ml (in vitro) | Growth stimulated | |

| Bifidobacterium spp. | 8 g/day (in vivo, human) | Significant increase in fecal counts | |

| Lactobacillus spp. | 150 g rice porridge with XOS/day for 6 weeks (in vivo, human) | Significant increase in fecal counts |

Table 2: Quantitative Data on the Dose-Dependent Production of Short-Chain Fatty Acids (SCFAs) from Xylosucrose (XOS) Fermentation

| SCFA | Substrate/Concentration | Production Level (µmol/g or other units) | Reference |

| Acetic Acid | M×G XOS (in vitro, 12h) | 7764.2 µmol/g | |

| Propionic Acid | M×G XOS (in vitro, 12h) | 1006.7 µmol/g | |

| Butyric Acid | M×G XOS (in vitro, 12h) | 955.5 µmol/g | |

| Total SCFAs | High-dose RS2 (15 g/L, in vitro) | Most pronounced increase | |

| Propionic Acid | High-dose RS2 (15 g/L, in vitro) | Significantly higher than control | |

| Butyric Acid | High-dose RS2 (15 g/L, in vitro) | Significantly higher than control | |

| Total SCFAs | Galacto-oligosaccharide (in vitro, 24h) | Highest among 29 carbohydrates | |

| Butyrate | Galacto-oligosaccharide (in vitro, 24h) | Highest among 29 carbohydrates |

Downstream Signaling Pathways Activated by Xylosucrose-Derived SCFAs

The SCFAs produced from xylosucrose fermentation act as signaling molecules, interacting with host cells to elicit a range of biological responses.

Butyrate: A Key Mediator of Anti-Inflammatory and Gut Barrier Function

Butyrate, in particular, has been extensively studied for its profound effects on intestinal health.

-

Inhibition of NF-κB Signaling: Butyrate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB. It can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and influencing the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in colon cancer cells. This epigenetic modification also contributes to its anti-inflammatory effects.

-

G-Protein Coupled Receptor (GPCR) Activation: Butyrate activates G-protein coupled receptors, such as GPR109A, on intestinal epithelial and immune cells. This activation can lead to the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.

-

Enhancement of Intestinal Barrier Function: Butyrate serves as the primary energy source for colonocytes and plays a crucial role in maintaining the integrity of the intestinal barrier. It can enhance the expression of tight junction proteins, such as claudins and occludin, which are essential for sealing the paracellular space between intestinal epithelial cells.

Propionate and Acetate: Complementary Roles in Gut Health

Propionate and acetate also contribute to the beneficial effects of xylosucrose.

-

Propionate: Like butyrate, propionate can inhibit HDACs, although to a lesser extent. It also signals through GPCRs, such as GPR41 and GPR43, which can influence immune responses and gut motility.

-

Acetate: Acetate is the most abundant SCFA and serves as an energy substrate for colonocytes and peripheral tissues. It can also influence inflammatory responses and gut barrier function.

References

- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of Xylosucrose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of xylosucrose, a disaccharide with potential applications in the pharmaceutical and biotechnology sectors. The synthesis is achieved through the transglucosylation activity of sucrose phosphorylase, which transfers a glucose molecule from sucrose to D-xylose. This method offers a specific and efficient route to xylosucrose production under mild reaction conditions.

Principle of Xylosucrose Synthesis